N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a combination of pyridine, piperidine, and thiophene moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The piperidine intermediate undergoes sulfonylation with pyridine-3-sulfonyl chloride to introduce the pyridin-3-ylsulfonyl group.
Coupling with Thiophene-3-carboxamide: The final step involves coupling the sulfonylated piperidine intermediate with thiophene-3-carboxamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The pyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Scientific Research Applications
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic areas.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
- N-((1-(pyridin-4-ylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
- N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)furan-3-carboxamide
Uniqueness
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct biological activities and chemical reactivity. The combination of pyridine, piperidine, and thiophene moieties in a single molecule provides a versatile scaffold for further modifications and applications in various fields.
Properties
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-16(14-5-9-23-12-14)18-10-13-3-7-19(8-4-13)24(21,22)15-2-1-6-17-11-15/h1-2,5-6,9,11-13H,3-4,7-8,10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGRFVVWOBESHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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